L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine
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Overview
Description
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine is a peptide compound composed of six amino acids: cysteine, isoleucine, glutamine, histidine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.
Scientific Research Applications
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can participate in catalytic activities in enzymes. The overall peptide structure can affect binding to receptors and other proteins, modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine: Unique due to its specific sequence and combination of amino acids.
γ-L-Glutamyl-L-cysteine: A dipeptide with a γ-bond between glutamic acid and cysteine, involved in glutathione synthesis.
S3,S13-cyclo(D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide): Used for the treatment of C3 glomerulopathy.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct structural and functional properties
Properties
CAS No. |
855399-33-6 |
---|---|
Molecular Formula |
C29H49N9O8S |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H49N9O8S/c1-6-14(3)22(37-24(40)18(30)12-47)27(43)35-19(8-9-21(31)39)25(41)38-23(15(4)7-2)28(44)36-20(10-17-11-32-13-33-17)26(42)34-16(5)29(45)46/h11,13-16,18-20,22-23,47H,6-10,12,30H2,1-5H3,(H2,31,39)(H,32,33)(H,34,42)(H,35,43)(H,36,44)(H,37,40)(H,38,41)(H,45,46)/t14-,15-,16-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
QEIADLQCQNOBAJ-XRQCUBFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CS)N |
Origin of Product |
United States |
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